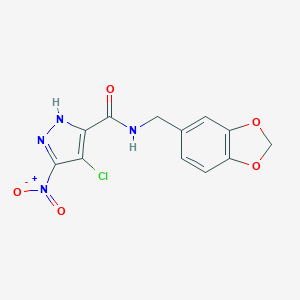
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit the growth and proliferation of cancer cells. The compound has also been shown to have neuroprotective effects and may improve cognitive function.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide. One area of research is to further investigate the compound's mechanism of action and its potential applications in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for the compound and to explore its potential as a lead compound for the development of new drugs. Additionally, research could be conducted to investigate the compound's potential applications in other fields, such as agriculture and environmental science.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a novel chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a multi-step process involving various chemical reactions. The process starts with the reaction of 1,3-benzodioxole with chloroacetyl chloride, followed by the reaction of the resulting compound with nitroacetone. The final step involves the reaction of the intermediate product with 4-chloro-3-nitropyrazole-5-carboxylic acid to yield the desired product.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
特性
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C12H9ClN4O5 |
分子量 |
324.67 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H9ClN4O5/c13-9-10(15-16-11(9)17(19)20)12(18)14-4-6-1-2-7-8(3-6)22-5-21-7/h1-3H,4-5H2,(H,14,18)(H,15,16) |
InChIキー |
QLYOIJJLXFBIJM-UHFFFAOYSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213883.png)
![N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B213884.png)


![N-{4-[acetyl(methyl)amino]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213888.png)

![2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213890.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B213892.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B213896.png)
![1-ethyl-4-nitro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B213899.png)
methanone](/img/structure/B213901.png)

![2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B213904.png)